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Introduction: Calpain 3 (CAPN3), a non-lysosomal, calcium-dependent cysteine protease, is

predominantly expressed in skeletal muscle.[1][2] Mutations in the CAPN3 gene are

responsible for Limb-Girdle Muscular Dystrophy Type 2A (LGMD2A, also known as

Calpainopathy), an autosomal recessive disorder characterized by progressive weakness and

atrophy of the proximal limb muscles.[1][3] To investigate the pathophysiology of LGMD2A and

to test potential therapeutic strategies, robust animal models are essential. This document

provides detailed protocols and application notes for the generation, validation, and

characterization of Calpain 3 (Capn3) knockout (KO) mouse models.

Part 1: Generation of Calpain 3 Knockout Mouse
Models
Two primary strategies are employed for generating knockout mice: CRISPR/Cas9-mediated

genome editing and traditional gene targeting via homologous recombination in embryonic

stem (ES) cells.

Strategy 1: CRISPR/Cas9-Mediated Genome Editing
The CRISPR/Cas9 system is a powerful tool for rapidly creating gene knockouts by inducing

targeted double-strand breaks (DSBs), which are then repaired by the error-prone non-
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homologous end joining (NHEJ) pathway, often resulting in frameshift mutations or deletions.

Several existing Capn3 KO mouse models have been generated using this approach,

frequently by deleting critical exons like exons 2 and 3.[4]
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Caption: Workflow for generating Capn3 KO mice using CRISPR/Cas9.
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Guide RNA (gRNA) Design:

Design two gRNAs flanking a critical region of the Capn3 gene. For a complete knockout,

targeting the region encompassing exons 2 and 3 is a validated strategy.[4] Exon 3

contains the critical cysteine residue of the proteolytic site.[5]

Use online tools (e.g., CHOPCHOP, CRISPOR) to select gRNAs with high on-target

scores and low off-target potential.

Preparation of Reagents:

Synthesize the selected gRNAs and obtain purified Cas9 nuclease (protein or mRNA).

Prepare a microinjection buffer (e.g., TE buffer, pH 7.5).

Microinjection:

Harvest fertilized eggs (zygotes) from superovulated female mice of the desired

background strain (e.g., 129S4/SvJaeJ, C57BL/6J).[6]

Introduce plasmids or a ribonucleoprotein (RNP) complex of the gRNAs and Cas9

nuclease into the cytoplasm of the fertilized eggs via microinjection.[6]

Embryo Transfer:

Transfer the microinjected embryos into the oviducts of pseudopregnant surrogate female

mice.[6]

Screening for Founders (F0):

After birth, perform tail biopsies on the resulting pups at ~10-14 days of age.

Extract genomic DNA and use PCR with primers flanking the targeted deletion site to

identify pups with the desired mutation.

Confirm the exact deletion and check for unintended insertions/deletions (indels) by

Sanger sequencing the PCR product.[6]
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Breeding and Colony Establishment:

Breed the correctly targeted F0 founder mice with wild-type mice of the same strain to

establish germline transmission and generate heterozygous (F1) offspring.[6]

Intercross F1 heterozygotes to produce homozygous Capn3 KO mice (F2 generation).

Strategy 2: Homologous Recombination in ES Cells
This conventional method involves creating a targeting vector to replace a portion of the gene

with a selection cassette (e.g., neomycin resistance) via homologous recombination in

pluripotent embryonic stem (ES) cells.
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Caption: Workflow for generating Capn3 KO mice using ES cells.
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Targeting Vector Construction:

Design a replacement vector where exons 2 and 3 of the Capn3 gene are replaced by a

neomycin resistance (neoR) cassette.[5]

The vector must contain "homology arms"—several kilobases of genomic sequence

identical to the regions flanking the target exons—to facilitate homologous recombination.

[7]

ES Cell Culture and Transfection:

Culture ES cells (e.g., from a 129 mouse strain).

Linearize the targeting vector and introduce it into the ES cells via electroporation.[5]

Selection and Screening of ES Clones:

Select for successfully transfected cells by adding G418 (an antibiotic) to the culture

medium; only cells that have integrated the neoR cassette will survive.[7]

Screen the resistant clones by PCR and confirm correct integration with Southern blotting

to ensure the vector has integrated at the correct locus and not randomly in the genome.

Generation of Chimeric Mice:

Inject the correctly targeted ES cells into blastocysts from a donor mouse (e.g.,

C57BL/6J).

Transfer the injected blastocysts into pseudopregnant females.

The resulting offspring (chimeras) will be composed of cells from both the host blastocyst

and the injected ES cells.

Breeding for Germline Transmission:

Breed the chimeric mice with wild-type mice.
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Genotype the offspring to identify those that have inherited the knockout allele from the ES

cells, confirming germline transmission.[7]

Establish heterozygous and homozygous lines as described in Protocol 1.1, Step 6.

Comparison of Generation Strategies
Feature CRISPR/Cas9

Homologous
Recombination in ES Cells

Time to Founder
Faster (weeks to a few

months)[8]

Slower (several months to over

a year)[8]

Efficiency High, but can be variable
Lower, requires extensive

screening

Cost Generally lower
Higher due to ES cell culture

and screening

Off-Target Effects

A primary concern, requires

careful gRNA design and

validation[8]

Minimal, as recombination is

highly specific

Strain Flexibility
Can be used in a wide variety

of mouse strains

Limited to strains with

available, robust ES cell lines

Part 2: Validation of Knockout Models
Validation is a critical step to confirm the genetic modification at the DNA level and to verify the

absence of the target protein.

Protocol 2.1: Genotyping by PCR
Sample Collection: Collect a small tail tip biopsy (~2 mm) from each mouse.

DNA Extraction: Use a commercial DNA extraction kit or a standard protocol (e.g., proteinase

K digestion followed by ethanol precipitation) to isolate genomic DNA.

PCR Amplification:

Design a three-primer PCR strategy.
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Primer 1 (Forward): Binds to the genomic region upstream of the deleted sequence.

Primer 2 (Reverse WT): Binds within the deleted sequence (e.g., in exon 2 or 3).

Primer 3 (Reverse KO): Binds to the genomic region downstream of the deleted

sequence.

Analysis:

Run the PCR products on an agarose gel.

Wild-Type (+/+): A single band will be produced by Primer 1 + Primer 2.

Heterozygous (+/-): Two bands will be present (from Primer 1 + 2 and Primer 1 + 3).

Homozygous (-/-): A single, smaller band will be produced by Primer 1 + Primer 3.

Protocol 2.2: Confirmation of Protein Ablation by
Western Blot

Tissue Collection: Euthanize mice and harvest skeletal muscles (e.g., gastrocnemius,

quadriceps, psoas). Immediately flash-freeze the tissue in liquid nitrogen and store at -80°C.

Protein Extraction:

Homogenize the frozen muscle tissue in RIPA buffer supplemented with protease

inhibitors.

Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

Collect the supernatant containing the total protein lysate.

Protein Quantification: Determine the protein concentration of each sample using a BCA or

Bradford assay.

SDS-PAGE and Transfer:
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Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and

separate by electrophoresis.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Immunoblotting:

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

Incubate the membrane overnight at 4°C with a validated primary antibody against Calpain

3. Mouse Capn3 can be detected as an inactive full-length form (~94 kDa) and an active

form (~60 kDa).[4]

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated

secondary antibody for 1 hour at room temperature.

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Analysis:

Confirm the absence of the ~94 kDa and ~60 kDa bands in samples from homozygous KO

mice.

Samples from heterozygous mice may show a 50-70% reduction in Calpain 3 protein

levels.[4]

Use an antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein

loading across all lanes.

Part 3: Phenotypic Characterization
Capn3 KO mice often display a relatively mild muscular dystrophy phenotype that can be

dependent on genetic background.[1][4] Comprehensive characterization is necessary to

understand the model's utility.

Phenotypic Data Summary of Capn3 KO Mouse Strains
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Strain Background Deletion
Phenotype
Highlights

Reference

129S4/SvJaeJ 1759 nt (Exons 2-3)

Robust locomotor

deficit in open field

test; most severe

histopathology in

psoas muscle.

[4]

FVB/NJ 1759 nt (Exons 2-3)

Minor weakness in

females on treadmill

test; unexpected

hyperactivity on

running wheels.

[4]

DBA/2J 1711 nt (Exons 2-3)

No strong locomotor

phenotype at 4-7

months; hyperactivity

on running wheels.

[4]

C57BL/6J Exons 2-3

Mild progressive

muscular dystrophy;

myopathic features

vary with genetic

background.

[1]

NSG 1759 nt

Immunodeficient

model; mild deficit in

force production in

females; useful for

human cell

transplantation

studies.

[9]

Protocol 3.1: Histological Analysis
Tissue Processing: Harvest muscles (e.g., soleus, gastrocnemius, psoas), mount them on

cork with optimal cutting temperature (OCT) compound, and freeze in isopentane cooled by

liquid nitrogen.
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Cryosectioning: Cut 8-10 µm thick cross-sections using a cryostat.

Staining:

Hematoxylin and Eosin (H&E): For general morphology. Look for signs of dystrophy such

as centralized nuclei, fiber size variation, degenerating/regenerating fibers, and

inflammatory infiltrates.

Trichrome Staining: To assess fibrosis (collagen deposition).

Analysis: Quantify the percentage of fibers with centralized nuclei and measure the cross-

sectional area of muscle fibers to assess atrophy or hypertrophy.

Protocol 3.2: Functional Assessment
Treadmill Exhaustion Test:

Acclimate mice to the treadmill for several days.

For the test, place the mouse on the treadmill at a low speed.

Increase the speed in increments (e.g., 2 m/min every 2 minutes) until the mouse remains

on the shock grid at the rear of the treadmill for a set period (e.g., 5-10 seconds),

indicating exhaustion.

Record the total time and distance run. The 129-Capn3 strain shows reduced exercise

tolerance with a specific treadmill protocol.[4]

Grip Strength Test:

Use a grip strength meter equipped with a bar or grid.

Allow the mouse to grasp the bar with its forelimbs (or all four limbs).

Gently pull the mouse horizontally away from the bar until it releases its grip. The meter

will record the peak force applied.
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Perform multiple trials and average the results. Note that some studies report no

significant deficit in grip strength in Capn3 KO mice.[10]

Open Field Test:

Place the mouse in the center of a square, open-top arena.

Use an automated tracking system to record movement for a set duration (e.g., 15-30

minutes).

Analyze parameters such as total distance traveled, average speed, and time spent in the

center versus the periphery of the arena. 129-Capn3 males have shown reduced

locomotion in this test.[4]

Part 4: Calpain 3 Signaling and Structural Roles
Capn3 has both proteolytic and non-proteolytic (structural) functions. Its absence disrupts

several key pathways in skeletal muscle.

Calpain 3 and Calcium-Mediated Signaling
Calpain 3 is localized to the triad, the site of excitation-contraction coupling, where it interacts

with proteins like the ryanodine receptor (RyR1).[11] Its absence leads to reduced triad

integrity, impaired Ca2+ release, and blunted activation of Ca2+-dependent signaling pathways

like the CaMKII pathway.[11][12][13] This impairment hinders the muscle's ability to adapt to

exercise.[13]
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Caption: Calpain 3's role in the CaMKII signaling pathway.
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Calpain 3 and the NF-κB Pathway
In muscle from both LGMD2A patients and Capn3 KO mice, a perturbation of the IκBα/NF-κB

pathway is observed, which is associated with myonuclear apoptosis.[1] In healthy muscle, NF-

κB is typically sequestered in the cytoplasm by its inhibitor, IκBα. In Capn3-deficient muscle,

NF-κB shows abnormal subsarcolemmal localization, and IκBα can be found in the nucleus,

contributing to the pathology.[1]
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Caption: Perturbation of the IκBα/NF-κB pathway in Capn3 KO mice.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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